![molecular formula C9H11N5 B13329394 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines a pyridine ring with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the alkylation of the triazole with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the triazole or pyridine ring.
Reduction: Reduced derivatives with hydrogenated triazole or pyridine rings.
Substitution: Functionalized derivatives with various substituents on the triazole or pyridine rings.
Scientific Research Applications
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)ethan-1-one
- 1-(Pyridin-3-yl)ethan-1-one
- 1-(Pyridin-4-yl)ethan-1-one
Comparison: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards biological targets, making it a valuable candidate for drug development and other applications.
Biological Activity
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazole derivatives often involves cycloaddition reactions. For this compound, methods typically include the reaction of pyridine derivatives with hydrazines and subsequent cyclization. The compound can be synthesized via a one-pot reaction that combines various reagents under controlled conditions, yielding significant quantities with high purity .
Antimicrobial Properties
Research indicates that triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as DNA replication and protein synthesis .
Compound | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli |
This compound | Strong | S. aureus |
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been tested as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in many pathogens .
Research Findings:
In enzyme assays, this compound exhibited an IC50 value of 12 µM against DHFR from Plasmodium falciparum, suggesting potential use in antimalarial therapies.
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c10-9-12-7-14(13-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6H2,(H2,10,13) |
InChI Key |
GRYGBEIQBSXJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=NC(=N2)N |
Origin of Product |
United States |
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